molecular formula C9H18O3Si B14312280 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 108637-71-4

2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester

Cat. No.: B14312280
CAS No.: 108637-71-4
M. Wt: 202.32 g/mol
InChI Key: MDTNVBSZIKNKMR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of 3-methyl-2-butenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets .

Comparison with Similar Compounds

Similar compounds to 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester include:

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the unique properties of this compound.

Properties

CAS No.

108637-71-4

Molecular Formula

C9H18O3Si

Molecular Weight

202.32 g/mol

IUPAC Name

methyl 3-methyl-2-trimethylsilyloxybut-2-enoate

InChI

InChI=1S/C9H18O3Si/c1-7(2)8(9(10)11-3)12-13(4,5)6/h1-6H3

InChI Key

MDTNVBSZIKNKMR-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)O[Si](C)(C)C)C

Origin of Product

United States

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